Icariin

Descripción general

Descripción

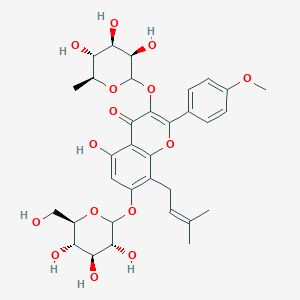

Icariin is a complex flavonoid glycoside. This compound is characterized by its intricate structure, which includes multiple sugar moieties and a benzopyran core. It is known for its potential biological activities and is often studied for its medicinal properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Icariin involves multiple steps, including glycosylation reactions to attach the sugar moieties to the flavonoid core. The reaction conditions typically require the use of glycosyl donors and acceptors, along with catalysts such as Lewis acids to facilitate the glycosylation process.

Industrial Production Methods

Industrial production of this compound may involve the extraction from natural sources, such as plants known to contain flavonoid glycosides. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity. The process may include chromatographic techniques for purification.

Análisis De Reacciones Químicas

Hydrolysis of Glycosidic Bonds

Icariin’s structure contains rhamnose (C3-O) and glucose (C7-O) moieties, which are susceptible to enzymatic or acidic hydrolysis:

Enzymatic Hydrolysis

-

Intestinal microbiota metabolize this compound into bioactive aglycones:

Acidic Hydrolysis

-

Treatment with 5% H<sub>2</sub>SO<sub>4</sub> at 50°C for 24 hours cleaves glycosidic bonds, yielding icaritin .

| Reaction Type | Conditions | Products | Bioactivity Change |

|---|---|---|---|

| Enzymatic | Gut microbiota | Icariside II, Icaritin | Enhanced PDE5 inhibition |

| Acidic | 5% H<sub>2</sub>SO<sub>4</sub>, 50°C | Icaritin | Improved solubility |

Derivatization for Enhanced Bioactivity

Structural modifications at C3 and C7 positions improve this compound’s pharmacological properties:

C3 Modifications

-

Replacement of rhamnose with hydroxyethyl or hydroxypropyl groups increases PDE5 inhibition:

C7 Modifications

Coordination Reactions with Metals

This compound forms complexes with divalent metals, improving stability and bioactivity:

Enzymatic Transformations in Plants

Biosynthesis in Epimedium involves glycosyltransferases to produce this compound analogs:

Key Metabolites Identified

-

Baohuoside I, Epimedin B, and Delphinidin-3-O-galactoside are intermediates in this compound synthesis .

| Enzyme | Function | Metabolite |

|---|---|---|

| UDP-glucuronosyltransferase | Adds glucose to C7 | This compound |

| Anthocyanidin 3-O-glucoside transferase | Modifies C3 position | Icariside II |

Oxidative Reactions

This compound’s prenyl group undergoes oxidation, influencing antioxidant properties:

Key Research Findings

-

Hydrolysis Dependency : >90% of orally administered this compound is converted to icariside II, underscoring the role of gut microbiota .

-

Structure-Activity Relationship : Hydrophobic C3 substituents (e.g., hydroxyethyl) optimize PDE5 inhibition .

-

Metal Complexation : this compound-Zinc enhances pharmacokinetic profiles, likely via chelation .

Aplicaciones Científicas De Investigación

Anticancer Properties

Icariin has emerged as a promising candidate in cancer therapy due to its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.

-

Mechanisms of Action :

- This compound suppresses the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation. This suppression leads to increased apoptosis in cancer cells, particularly in lung cancer models .

- It also activates the CaMKII/JNK signaling pathway and induces endoplasmic reticulum stress, further promoting cell death in cancer cells .

- Clinical Studies :

Table 1: Summary of Clinical Studies on this compound and Cancer

Neuroprotective Effects

Research indicates that this compound possesses neuroprotective properties, making it a candidate for treating neurodegenerative diseases like Alzheimer's.

- Mechanisms of Action :

Table 2: Neuroprotective Effects of this compound

Renal Health

This compound has shown efficacy in improving renal function and mitigating conditions such as nephrotic syndrome.

- Mechanisms of Action :

Table 3: Effects of this compound on Renal Function

| Study Type | Model | Findings | Reference |

|---|---|---|---|

| Animal Study | Nephrotic syndrome rats | Improved renal function and fibrosis | |

| In vitro | Renal cells | Decreased levels of inflammatory markers |

Reproductive Health

This compound has been studied for its potential benefits in reproductive health, particularly in conditions like polycystic ovary syndrome (PCOS).

- Mechanisms of Action :

Table 4: Reproductive Benefits of this compound

| Study Type | Model | Findings | Reference |

|---|---|---|---|

| Animal Study | PCOS rat model | Enhanced follicle number and fertility outcomes | |

| In vivo | Ovarian ageing mice | Improved ovarian health markers |

Wound Healing

This compound accelerates wound healing processes through enhanced keratinocyte migration and proliferation.

- Mechanisms of Action :

Table 5: Wound Healing Effects of this compound

| Study Type | Model | Findings | Reference |

|---|---|---|---|

| In vitro | Keratinocytes | Increased migration and proliferation | |

| In vivo | Skin wound model | Accelerated wound closure |

Immune Modulation

This compound exhibits immunomodulatory effects that may benefit conditions like autoimmune diseases.

- Mechanisms of Action :

Table 6: Immune Modulatory Effects of this compound

Mecanismo De Acción

The compound exerts its effects through various molecular targets and pathways:

Antioxidant Activity: Scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Anticancer Activity: Induces apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways.

Comparación Con Compuestos Similares

Similar Compounds

Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

Rutin: A glycosylated flavonoid with comparable biological activities.

Kaempferol: Shares structural similarities and exhibits similar pharmacological effects.

Uniqueness

Icariin is unique due to its specific glycosylation pattern and the presence of the methoxyphenyl and butenyl groups, which contribute to its distinct biological activities and potential therapeutic applications.

Actividad Biológica

Icariin is a flavonoid glycoside primarily derived from the Epimedium genus, commonly known as Horny Goat Weed. It has gained attention for its diverse biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. This article provides a comprehensive overview of the biological activities of this compound, supported by relevant data tables and case studies.

This compound exerts its biological effects through various mechanisms:

- Anti-inflammatory Effects : this compound significantly reduces inflammation markers such as TNF-α and IL-1β. A meta-analysis involving 19 studies indicated that doses exceeding 27.52 mg/kg/day were particularly effective in managing inflammation across multiple disease types, including respiratory and neurological disorders .

- Anticancer Properties : this compound has shown promise as an anticancer agent by inhibiting tumor cell proliferation and migration. It affects several signaling pathways, including the PI3K/AKT pathway and the CaMKII/JNK pathway, leading to apoptosis in cancer cells .

- Neuroprotective Effects : In models of cerebral ischemia, this compound improved outcomes by downregulating inflammatory mediators and enhancing the expression of protective proteins like PPARα and PPARγ .

Anticancer Activity

This compound's anticancer effects have been documented in various studies:

| Study | Cancer Type | Key Findings |

|---|---|---|

| Wu et al., 2019 | Lung Cancer | Induced apoptosis via mitochondrial signaling pathway; inhibited AKT phosphorylation. |

| Yang et al., 2020 | Lung Cancer | Inhibited proliferation and migration through CaMKII/JNK pathway activation. |

| Ruilian et al., 2022 | Bone Metastasis | Inhibited RANKL and increased OPG expression in nude mice models. |

These findings suggest that this compound not only inhibits cancer cell growth but also prevents metastasis.

Neuroprotective Effects

Research highlights this compound's role in neuroprotection:

| Study | Condition | Key Findings |

|---|---|---|

| Xiong et al., 2016 | Cerebral Ischemia | Reduced infarct volume by inhibiting NF-ĸB activation; increased PPAR protein levels. |

| Zhou et al., 2019 | Alzheimer's Disease | Showed potential to alleviate symptoms in animal models; reduced oxidative stress markers. |

These studies indicate that this compound may be beneficial in treating neurodegenerative diseases.

Case Studies

- Clinical Trial on Lung Cancer : A trial involving 33 patients with advanced non-small cell lung cancer showed that treatment with icariitin (a metabolite of this compound) resulted in a higher median progression-free survival compared to conventional treatments, although not statistically significant .

- Animal Model for Osteoporosis : In a study on ovariectomized rats, this compound demonstrated significant improvements in bone density and microarchitecture, suggesting its potential as an anti-osteoporotic agent .

Propiedades

IUPAC Name |

5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O15/c1-13(2)5-10-17-19(45-33-28(42)26(40)23(37)20(12-34)46-33)11-18(35)21-24(38)31(48-32-27(41)25(39)22(36)14(3)44-32)29(47-30(17)21)15-6-8-16(43-4)9-7-15/h5-9,11,14,20,22-23,25-28,32-37,39-42H,10,12H2,1-4H3/t14-,20+,22-,23+,25+,26-,27+,28+,32?,33?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZJALUIVHRYQQB-XGYHSCOOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H](C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.